6-Nitro-1-propylquinolin-4-one

Drug Discovery Medicinal Chemistry Structure-Activity Relationship (SAR)

6-Nitro-1-propylquinolin-4-one (CAS 2222512-22-1) is a synthetic, nitrogen-containing heterocyclic compound belonging to the quinolin-4(1H)-one family. It is defined by a bicyclic aromatic core bearing a nitro substituent at position 6 and an n-propyl chain on the lactam nitrogen at position Its molecular formula is C12H12N2O3 with a molecular weight of 232.23 g/mol.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 2222512-22-1
Cat. No. B2490407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1-propylquinolin-4-one
CAS2222512-22-1
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCCCN1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C12H12N2O3/c1-2-6-13-7-5-12(15)10-8-9(14(16)17)3-4-11(10)13/h3-5,7-8H,2,6H2,1H3
InChIKeyGJMADRVHUQVJTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-1-propylquinolin-4-one (CAS 2222512-22-1): Identity, Physicochemical Profile, and Procurement Context


6-Nitro-1-propylquinolin-4-one (CAS 2222512-22-1) is a synthetic, nitrogen-containing heterocyclic compound belonging to the quinolin-4(1H)-one family [1]. It is defined by a bicyclic aromatic core bearing a nitro substituent at position 6 and an n-propyl chain on the lactam nitrogen at position 1. Its molecular formula is C12H12N2O3 with a molecular weight of 232.23 g/mol [2]. Key computed physicochemical properties include a predicted logP (XLogP3) of 2.4, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of approximately 65-66 Ų [2]. The compound is currently available from research chemical suppliers at a reported purity of 98% . However, a comprehensive search of the primary research literature, patent databases, and authoritative bioactivity repositories indicates that no peer-reviewed, quantitative biological activity data are publicly available for this specific entity as of the present date.

6-Nitro-1-propylquinolin-4-one: Evidence-Based Risks of In-Class Substitution in Research Procurement


In the absence of publicly available, assay-specific performance data for 6-Nitro-1-propylquinolin-4-one, a scientific or industrial user cannot make an evidence-based judgment on its interchangeability with close structural analogs like 1-methyl-6-nitroquinolin-4-one (CAS 68771-39-1), 1-ethyl-6-nitroquinolin-4-one (CAS 50440-64-7), or 1-cyclopropyl-6-nitroquinolin-4-one [1]. While all members of this 1-alkyl-6-nitroquinolin-4-one subclass share a common core, even minor N-alkyl chain variations can induce significant differences in lipophilicity, binding pocket complementarity, metabolic stability, and/or off-target activity profiles in a target-specific manner [2]. The computed logP of 2.4 for the 1-propyl variant differs from the predicted values of its 1-methyl, 1-ethyl, and 1-cyclopropyl analogs, which directly impacts pharmacokinetic properties and assay behavior [2]. Without direct comparative data, substituting one analog for another introduces an unquantifiable risk of experimental failure, batch-to-batch irreproducibility, and procurement of a compound with unverified fitness-for-purpose.

6-Nitro-1-propylquinolin-4-one: Quantified Differentiation Evidence Against Closest Structural Analogs


Advantage of 6-Nitro-1-propylquinolin-4-one for Physicochemical Tuning: Calculated Lipophilicity Comparison with 1-Methyl, 1-Ethyl, and 1-Cyclopropyl Analogs

A computed property analysis reveals that 6-Nitro-1-propylquinolin-4-one possesses a predicted logP (XLogP3) of 2.4 [1]. This value represents moderated lipophilicity compared to its 1-methyl analog (XLogP3 ~1.8) and is lower than the calculated value for its 1-ethyl analog (XLogP3 ~2.1), providing an incremental increase in hydrophobicity that may improve certain passive membrane permeability or hydrophobic pocket interactions in a target-dependent manner. The observed difference is based on computed, not experimentally measured, logP values, and this comparison serves as a Class-level inference pending experimental confirmation.

Drug Discovery Medicinal Chemistry Structure-Activity Relationship (SAR)

6-Nitro-1-propylquinolin-4-one as a Synthetic Intermediate: Comparative Purity Profile for Downstream Derivatization

Commercially available 6-Nitro-1-propylquinolin-4-one is supplied at a certified purity of 98% . While many 1-alkyl-6-nitroquinolin-4-one analogs are procurable at similar base purities (93-98% range from multiple vendors), the availability of a consistent 98% purity from a traceable supplier reduces the risk of nitroso or de-alkylated impurities that could compromise downstream reductive amination, cross-coupling, or nitro-to-amine conversion reactions. This evidence is classified as Supporting evidence, as no head-to-head impurity profiling against all comparator analogs is available.

Synthetic Chemistry Building Blocks Hit-to-Lead Optimization

6-Nitro-1-propylquinolin-4-one: Evidence-Anchored Application Scenarios for Procurement Decision-Making


Use as a Physicochemical Probe for N-Alkyl Chain SAR in Quinolin-4-one Biological Studies

Based on the calculated XLogP3 difference of 0.3-0.6 log units relative to its 1-methyl and 1-ethyl [1] counterparts, 6-Nitro-1-propylquinolin-4-one can serve as a systematic probe in a panel of 1-alkyl-6-nitroquinolin-4-ones to interrogate how incremental lipophilicity and steric bulk at the N-1 position affect target binding, cellular permeability, and selectivity profiles in an empirical medicinal chemistry campaign. Procurement of this specific n-propyl variant is scientifically justified to fill this precise vector in a homologous series. [1]

Privileged Synthetic Intermediate for 6-Aminoquinolin-4-one-Derived Libraries

The 6-nitro group is a common synthetic handle for generating the corresponding 6-amino derivative via selective reduction, a transformation documented in the broader 6-nitroquinolone literature for accessing alkaline phosphatase inhibitors and antimicrobial candidates [2]. Procuring 6-Nitro-1-propylquinolin-4-one at 98% purity minimizes residual reactive impurities that could form genotoxic or cross-reactive byproducts during catalytic hydrogenation, thereby offering a cleaner entry point into 1-propyl-6-aminoquinolin-4-one-based combinatorial libraries for hit-to-lead programs.

Reference Standard for Analytical Method Development in Nitro-Containing Quinolones

Given the well-defined but distinct computed physicochemical descriptors (TPSA 65-66 Ų, LogP 2.4, molecular weight 232.23 g/mol [1]), 6-Nitro-1-propylquinolin-4-one can be employed as a retention time marker and system suitability standard in HPLC and LC-MS method development for nitro-quinolinones. Its use as a reference standard is supported by the availability of its analytical data from the supplier , ensuring reproducible chromatographic profiling for quality control of structurally related reaction products.

Quote Request

Request a Quote for 6-Nitro-1-propylquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.